Differential Anti-Angiogenic Activity: Mead Acid vs. Dihomo-γ-Linolenic Acid
Mead acid (20:3n-9) dose-dependently inhibits VEGF-A-stimulated angiogenesis, whereas its n-6 positional isomer dihomo-γ-linolenic acid (DGLA, 20:3n-6) shows no inhibitory effect. At 10 μmol/L, DGLA and arachidonic acid do not affect VEGF-A-stimulated angiogenesis, and in the absence of VEGF-A they actually enhance angiogenesis [1].
| Evidence Dimension | Inhibition of VEGF-A-stimulated angiogenesis |
|---|---|
| Target Compound Data | Dose-dependent inhibition; IC₅₀ ≈ 5 μmol/L (derived from 10 μmol/L producing greater inhibition than positive control suramin) |
| Comparator Or Baseline | DGLA (20:3n-6): No inhibitory effect at 10 μmol/L; enhances angiogenesis without VEGF-A |
| Quantified Difference | Qualitative functional divergence: inhibition vs. enhancement |
| Conditions | Human umbilical vein endothelial cells co-cultured with diploid fibroblasts; VEGF-A 10 ng/mL; fatty acids 0.1–10 μmol/L; 10-day incubation |
Why This Matters
For angiogenesis or cartilage biology studies, only 20:3n-9 (and not DGLA) produces the anti-angiogenic phenotype of interest, making compound-specific procurement essential.
- [1] Hamazaki T, et al. Inhibitory effect of 5,8,11-eicosatrienoic acid on angiogenesis. Prostaglandins Leukot Essent Fatty Acids. 2012;86(6):221-224. View Source
